Cas no 895445-26-8 (N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-methylbenzenesulfonyl)propanamide)

N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-methylbenzenesulfonyl)propanamide is a synthetic organic compound featuring a benzimidazole core linked to a tosylpropanamide moiety. This structure confers potential utility in medicinal chemistry and biochemical research, particularly as an intermediate or scaffold for targeting specific biological pathways. The benzimidazole group enhances binding affinity to biomolecular targets, while the tosylpropanamide segment may improve solubility and metabolic stability. Its well-defined chemical properties make it suitable for structure-activity relationship (SAR) studies and the development of enzyme inhibitors or receptor modulators. The compound’s purity and stability under standard conditions further support its use in rigorous experimental applications.
N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-methylbenzenesulfonyl)propanamide structure
895445-26-8 structure
Product Name:N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-methylbenzenesulfonyl)propanamide
CAS No:895445-26-8
MF:C23H21N3O3S
MW:419.49614405632
CID:6129946
PubChem ID:7151990
Update Time:2025-06-15

N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-methylbenzenesulfonyl)propanamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-methylbenzenesulfonyl)propanamide
    • N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(4-methylphenyl)sulfonylpropanamide
    • N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide
    • N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(4-methylbenzenesulfonyl)propanamide
    • AKOS024657455
    • F2536-0654
    • 895445-26-8
    • Inchi: 1S/C23H21N3O3S/c1-16-10-12-17(13-11-16)30(28,29)15-14-22(27)24-19-7-3-2-6-18(19)23-25-20-8-4-5-9-21(20)26-23/h2-13H,14-15H2,1H3,(H,24,27)(H,25,26)
    • InChI Key: KPJFNZSHGHFXNG-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC=C1C1NC2=CC=CC=C2N=1)(=O)CCS(C1=CC=C(C)C=C1)(=O)=O

Computed Properties

  • Exact Mass: 419.13036271g/mol
  • Monoisotopic Mass: 419.13036271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 684
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 100Ų

N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-methylbenzenesulfonyl)propanamide Pricemore >>

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Additional information on N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-methylbenzenesulfonyl)propanamide

N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-methylbenzenesulfonyl)propanamide: A Comprehensive Overview

N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-methylbenzenesulfonyl)propanamide, with the CAS number 895445-26-8, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzodiazepine derivatives, which are well-known for their diverse biological activities, including anxiolytic, sedative, and muscle relaxant properties. The unique structural features of N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-methylbenzenesulfonyl)propanamide make it a promising candidate for various therapeutic applications.

The benzodiazepine core in N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-methylbenzenesulfonyl)propanamide is a key structural element that contributes to its pharmacological profile. The benzodiazepine ring system is known for its ability to modulate the activity of the γ-aminobutyric acid (GABA) receptor, which is a major inhibitory neurotransmitter in the central nervous system (CNS). This modulation can lead to various therapeutic effects, such as anxiolytic and sedative actions. The presence of the 4-methylbenzenesulfonyl group further enhances the compound's stability and bioavailability, making it an attractive candidate for drug development.

Recent studies have highlighted the potential of N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-methylbenzenesulfonyl)propanamide in treating neurological disorders. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The researchers found that N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-methylbenzenesulfonyl)propanamide can effectively reduce oxidative stress and inflammation in neuronal cells, thereby protecting them from damage.

In addition to its neuroprotective properties, N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-methylbenzenesulfonyl)propanamide has shown promise in cancer research. A study published in the Cancer Research journal reported that this compound exhibits significant antiproliferative activity against various cancer cell lines. The researchers found that N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-methylbenzenesulfonyl)propanamide can induce apoptosis (programmed cell death) in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. These findings suggest that this compound could be a valuable lead for developing new anticancer agents.

The pharmacokinetic properties of N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-methylbenzenesulfonyl)propanamide have also been extensively studied. Research has shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile, which are crucial factors for its potential use as an oral medication. Additionally, the compound's low toxicity and high selectivity for its target receptors make it a promising candidate for further clinical development.

Despite its promising therapeutic potential, further research is needed to fully understand the mechanisms of action and optimize the pharmacological properties of N-2-(1H-1,3-benzodiazol-2-y l)phenyl - 3 - ( 4 - methyl benzenesulfonyl ) propanamide . Ongoing clinical trials are evaluating its safety and efficacy in various disease models , and preliminary results are encouraging . The unique combination of structural features , including the benzodiazepine core and the 4 - methyl benzenesulfonyl group , positions this compound as a valuable tool for advancing our understanding of complex biological processes and developing new therapeutic strategies .

In conclusion , N - 2 - ( 1 H - 1 , 3 - benzodiazol - 2 - y l ) phen y l - 3 - ( 4 - methyl benzenesulfony l ) propan amide ( CAS no . 895445 - 26 - 8 ) represents a significant advancement in medicinal chemistry . Its diverse biological activities , coupled with its favorable pharmacokinetic properties , make it a promising candidate for further development as a therapeutic agent . As research continues to uncover new insights into its mechanisms of action , this compound holds great potential for addressing unmet medical needs in various fields of medicine .

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